![molecular formula C7H12N4O2S B14420283 Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate CAS No. 80086-15-3](/img/structure/B14420283.png)
Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted tetrazole derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition of enzymes or receptors involved in various biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1H-tetrazole-5-thiol
- Methyl 4-bromobutanoate
- Tetrazole derivatives
Uniqueness
Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate is unique due to the presence of both a tetrazole ring and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Compared to other tetrazole derivatives, this compound offers a balance of reactivity and stability, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
80086-15-3 |
|---|---|
Molekularformel |
C7H12N4O2S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
methyl 4-(1-methyltetrazol-5-yl)sulfanylbutanoate |
InChI |
InChI=1S/C7H12N4O2S/c1-11-7(8-9-10-11)14-5-3-4-6(12)13-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
VNYHWUYDSLKCJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)SCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
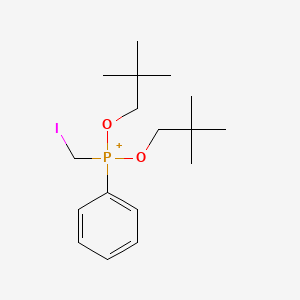
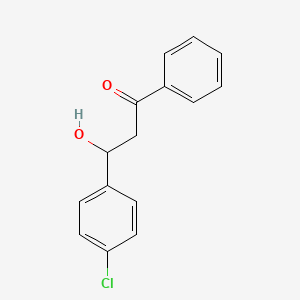

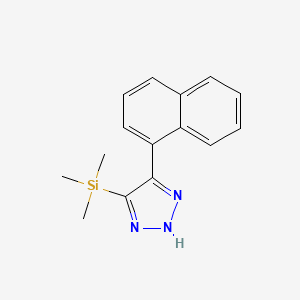
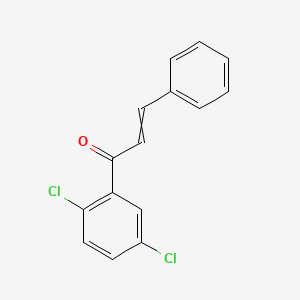
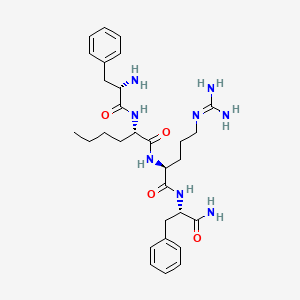
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)
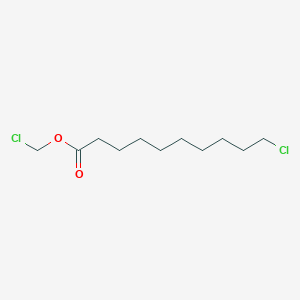
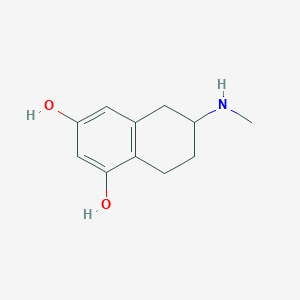
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)

